molecular formula C20H18N4 B3005205 N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877781-88-9

N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B3005205
CAS No.: 877781-88-9
M. Wt: 314.392
InChI Key: IMBYBEIFZUYXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 877781-88-9) is a chemical compound with the molecular formula C20H18N4 and a molecular weight of 314.38 g/mol . This substance is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, a notable class of fused, nitrogen-containing heterocyclic compounds recognized for their versatile applications in medicinal chemistry and drug discovery . The pyrazolo[1,5-a]pyrimidine core structure provides a rigid, planar framework that is amenable to chemical modification, allowing for fine-tuning of electronic properties and interactions with biological targets . Research into this class of compounds has identified them as a promising source of potent protein kinase inhibitor (PKI) activity, playing a critical role in the field of targeted cancer therapy . Protein kinases are enzymes that are key regulators of cellular signaling processes, and their dysregulation is a hallmark of many cancers, making them important targets for small-molecule inhibitors . Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their potential to inhibit a range of kinases, such as EGFR, B-Raf, and MEK, which are implicated in cancers like non-small cell lung cancer (NSCLC) and melanoma . They can act as ATP-competitive or allosteric inhibitors, disrupting the aberrant signaling pathways that drive oncogenesis . The specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core, including the benzyl and phenyl groups on this particular derivative, is a key focus of structure-activity relationship (SAR) studies aimed at enhancing binding affinity, selectivity, and overall pharmacological properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4/c1-15-12-19(21-13-16-8-4-2-5-9-16)24-20(23-15)18(14-22-24)17-10-6-3-7-11-17/h2-12,14,21H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBYBEIFZUYXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647393
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 5-methyl-3-phenylpyrazole with benzylamine in the presence of a suitable catalyst and solvent. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to the selective targeting of tumor cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structure–Activity Relationship (SAR) Trends

Position 3 Substituents
  • Electron-withdrawing groups (e.g., 4-fluoro) : Enhance anti-mycobacterial activity. For example, 3-(4-fluorophenyl) derivatives show IC₅₀ values <1 µM against M. tb .
  • Bulky groups (e.g., 4-isopropylphenyl) : Improve metabolic stability in liver microsomes but may reduce solubility .
Position 5 Substituents
  • Methyl or small alkyl groups : Favorable for potency and pharmacokinetics. 5-Methyl derivatives exhibit balanced activity and stability .
Position 7-Amine Substituents
  • Benzyl vs. pyridinylmethyl : Pyridinylmethyl groups (e.g., in ) improve solubility and reduce hERG liability compared to benzyl .
  • Chlorophenyl or cyclopentyl : These substituents (e.g., ) are less explored but may target specific enzyme pockets in parasitic or fungal pathogens.

Biological Activity

N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4C_{19}H_{20}N_4, with a molecular weight of approximately 320.39 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core, which is substituted with a benzyl group and an additional methyl and phenyl group at specific positions. This unique structure contributes to its biological activity by enabling interactions with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reaction : The reaction of 5-methyl-3-phenylpyrazole with benzylamine under specific conditions.
  • Catalytic Methods : Utilization of catalysts to enhance the efficiency and yield of the cyclization process.

These synthetic routes are optimized for purity and yield, ensuring that the final product meets the required standards for biological testing.

This compound primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents interaction with cyclin A2, disrupting the cell cycle and selectively targeting tumor cells. This mechanism highlights its potential as an anticancer agent.

Anticancer Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. This compound has been shown to inhibit cancer cell proliferation in various models:

Cancer Type IC50 (µM) Mechanism
A549 (Lung)12.4CDK2 Inhibition
MDA-MB-231 (Breast)8.6CDK2 Inhibition
DU145 (Prostate)15.0CDK2 Inhibition

These results suggest that this compound could serve as a lead candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against Mycobacterium tuberculosis (M.tb). Structure–activity relationship studies have identified key features that enhance its efficacy against this pathogen:

Compound Activity Against M.tb Mechanism
Compound AModerateATP Synthase Inhibition
Compound BHighCell Wall Synthesis Disruption

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in treating various diseases:

  • Cancer Treatment : A study published in 2022 demonstrated that this compound effectively inhibited tumor growth in xenograft models, leading to a significant reduction in tumor size compared to controls.
  • Tuberculosis Treatment : Another study reported that derivatives of pyrazolo[1,5-a]pyrimidines showed promising activity against drug-resistant strains of M.tb, indicating potential for development as new antitubercular agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.